molecular formula C9H11ClN2O2 B8671169 Ethyl 2-(4-chloropyrimidin-5-yl)propanoate

Ethyl 2-(4-chloropyrimidin-5-yl)propanoate

Cat. No. B8671169
M. Wt: 214.65 g/mol
InChI Key: OHNOZDKGVAGRFQ-UHFFFAOYSA-N
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Patent
US08501786B2

Procedure details

To a stirred, cooled (−78° C. solution of 5.8 g (29 mmol) of ethyl(4-chloro-5-pyrimidinyl)acetate (see Step A, i-20) in 75 mL of anhydrous THF under an atmosphere of nitrogen was added 15.2 mL (30.4 mmol) of a 2.0 M solution of lithium diisopropylamide in anhydrous THF. The resulting mixture was stirred for 15 min then 2.26 mL (36.1 mmol) of iodomethane was added over 5 min. The reaction mixture was stirred for 15 min, allowed to warm to −20° C. over 45 min, then warmed to 0° C. for 15 min. The reaction mixture was then quenched with a saturated ammonium chloride solution and extracted with 50 mL of dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and evaporated in vacuo. The crude residue was purified by silica gel chromatography eluting with a 20% ethyl acetate in hexanes mixture afforded the title compound (1.9 g, 31%). 1H-NMR (500 MHz, CD3OD) δ: 8.88 (s 1H), 8.74 (s, 1H), 4.17 (m, 2H), 1.58 (d, J=7 Hz, 3H), 1.29 (t, J=7 Hz, 3H). LC-MS: m/z (E/S) 215 (MH)+.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:7]([Cl:12])=[N:8][CH:9]=[N:10][CH:11]=1)[CH3:2].[CH:14]([N-]C(C)C)(C)C.[Li+].IC>C1COCC1>[Cl:12][C:7]1[C:6]([CH:5]([CH3:14])[C:4]([O:3][CH2:1][CH3:2])=[O:13])=[CH:11][N:10]=[CH:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(CC=1C(=NC=NC1)Cl)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.26 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with a saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 20% ethyl acetate in hexanes mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=NC=C1C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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